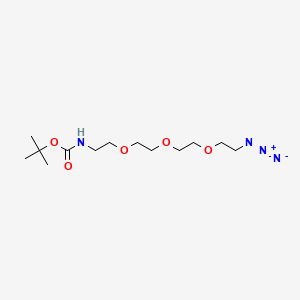

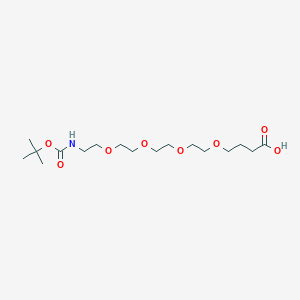

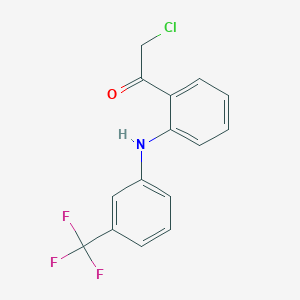

2-Chloro-1-(2-((3-(trifluoromethyl)phenyl)amino)phenyl)ethanone

説明

Novel covalent inhibitor of TEAD4-Yap1 protein-protein interaction in mammalian cells, blocking iTEAD transcriptional activity and inhibiting glioblastoma cell viability

TED-347 is a covalent inhibitor of TEAD4-Yap1 protein-protein interaction in mammalian cells which blocks iTEAD transcriptional activity and inhibits glioblastoma cell viability.

科学的研究の応用

Crystal Structure Analysis

2-Chloro-1-(2-((3-(trifluoromethyl)phenyl)amino)phenyl)ethanone has been studied for its crystal structure. The molecules are non-planar with significant torsion angles around the N–C bond. This compound's crystal structure reveals hydrogen bonds N–H···O and N–H···Cl, contributing to its molecular stability and interactions (Yıldırım et al., 2019).

Synthesis and Antimicrobial Activity

Research has shown the synthesis and antimicrobial activities of similar compounds. The synthesis process often involves starting materials like chlorophenol, indicating the compound's potential in medicinal and drug research. The synthesized compounds have been tested for activity against both gram-positive and gram-negative bacteria, demonstrating its relevance in antimicrobial studies (Wanjari, 2020).

Synthesis of Derivatives

The compound has been used in the synthesis of various derivatives. These derivatives are synthesized by reacting the compound with other chemicals like amino 1H triazole 3 thiol or benzothiazole 2 thiol in the presence of a base. These synthesized derivatives can be used for further chemical and pharmacological studies (Xue, 2003).

Polymer Synthesis

This compound has also been involved in the synthesis of novel fluorinated polyimides. These polymers are synthesized using various aromatic dianhydrides and exhibit good solubility in polar organic solvents and excellent thermal stability, making them suitable for various industrial applications (Yin et al., 2005).

NMR and X-ray Crystallographic Studies

The compound has been studied using NMR and X-ray crystallography, providing insights into its molecular structure and behavior in solution and crystal state. Such studies are crucial for understanding the compound's chemical properties and potential applications (Kolehmainen et al., 2003).

作用機序

Target of Action

TED-347, also known as 2-Chloro-1-(2-((3-(trifluoromethyl)phenyl)amino)phenyl)ethanone, primarily targets the YAP-TEAD protein-protein interaction . The TEAD family of transcription factors and the transcriptional co-regulator YAP (its homolog TAZ) are key components of the Hippo pathway . This pathway plays a crucial role in organ size control and tumor suppression .

Mode of Action

TED-347 acts as a potent, irreversible, covalent, and allosteric inhibitor at the YAP-TEAD protein-protein interaction . It specifically and covalently bonds with Cys-367 within the central pocket of TEAD4 . This bond formation is a key determinant for disrupting the YAP-TEAD interaction .

Biochemical Pathways

The Hippo signaling pathway, which regulates the YAP-TEAD interaction, is affected by TED-347 . When the interaction between YAP/TAZ and the TEAD family of transcription factors is disrupted, YAP/TAZ are no longer oncogenic . This leads to the suppression of TEAD transcriptional activity .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TED-347 are not readily available, it is known that TED-347 has an EC50 of 5.9 μM for TEAD4⋅Yap1 protein-protein interaction . TED-347 also has a Ki of 10.3 μM, indicating its binding affinity .

Result of Action

The action of TED-347 leads to the inhibition of TEAD4 transcriptional activity and has antitumor activity . It inhibits cell viability in certain cancer types, such as GBM43 cancer cells . TED-347 also shows a significant reduction in CTGF transcript levels .

Action Environment

It’s worth noting that ted-347 has the maximum rate of inactivation of 0038 hours, corresponding to a t1/2∞ of 182 hours . This suggests that the compound’s activity may be influenced by factors such as time and potentially, the cellular environment.

特性

IUPAC Name |

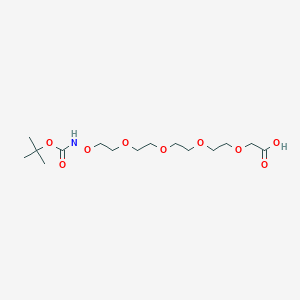

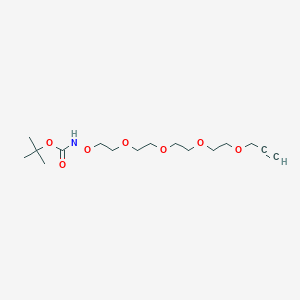

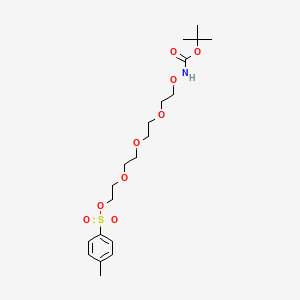

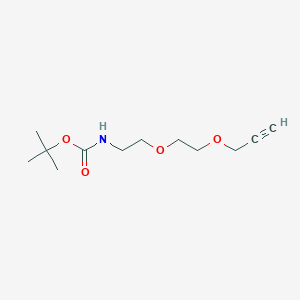

2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVDFGYNLUBCSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of TED-347?

A: TED-347 functions by disrupting the interaction between Yes-associated protein (YAP) and transcriptional enhanced associate domain (TEAD) transcription factors. [, , ]. This interaction is crucial for the transcriptional activity of YAP, a key downstream effector of the Hippo signaling pathway often dysregulated in cancer [, ].

Q2: How does TED-347 impact cancer cell behavior in vitro?

A: Studies have shown that TED-347 treatment can hinder the malignant behaviors of esophageal squamous cell carcinoma (ESCC) cells, specifically by suppressing proliferation, invasion, and migration []. This effect is linked to the inhibition of the YAP-TEAD complex formation by TED-347 [].

Q3: Does TED-347 influence the expression of other genes related to cancer?

A: Research suggests that TED-347 can inhibit the promoter activity of serum/glucocorticoid regulated kinase 1 (SGK1) []. SGK1 is a kinase implicated in cell survival and proliferation, and its downregulation by TED-347 contributes to the compound's anti-cancer effects [].

Q4: Are there any structural modifications of TED-347 being explored to improve its efficacy?

A: Computational studies have explored modifications to the TED-347 structure, such as replacing the secondary methyl amide with a chloromethyl ketone moiety []. These modifications aim to enhance the allosteric communication between the TEAD4 and YAP1 domains, potentially leading to a more potent inhibitory effect [].

Q5: What are the potential implications of targeting YAP with TED-347 in diseases beyond cancer?

A: Research indicates that YAP may play a significant role in the development of fibrosis in Graves' orbitopathy (GO), an autoimmune disorder []. Studies have shown that TED-347 effectively suppresses the fibrotic response induced by transforming growth factor-β (TGF-β) in orbital fibroblasts []. This finding suggests that YAP inhibition via compounds like TED-347 could be explored as a therapeutic strategy for GO.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。